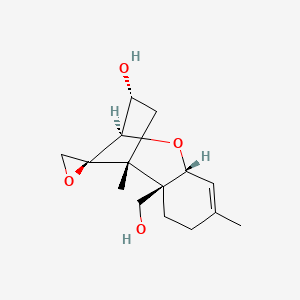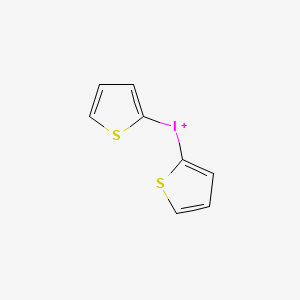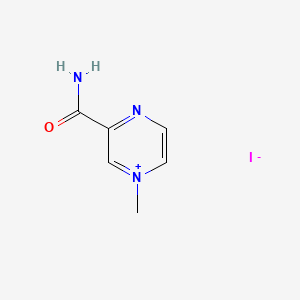
Centaurepensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Centaurepensin is a guaianolide sesquiterpene lactone ester containing two chlorine atoms. It is isolated from the plant Centaurea repens. This compound is known for its unique structure and significant biological activities, particularly its potential anti-tumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Centaurepensin is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves extracting the compound from the aerial parts of Centaurea repens using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: large-scale extraction would involve cultivating Centaurea repens, followed by solvent extraction and purification processes similar to those used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions: Centaurepensin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the lactone ring or other functional groups.
Substitution: Halogen atoms in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Centaurepensin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of guaianolide sesquiterpene lactones.
Biology: Investigated for its potential anti-tumor properties, particularly against nasopharyngeal carcinoma.
Medicine: Potential therapeutic agent due to its anti-tumor and possibly antifungal activities.
Industry: Limited industrial applications due to its primary extraction from natural sources.
Mecanismo De Acción
The mechanism of action of centaurepensin involves its interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to interact with specific proteins and enzymes, disrupting cellular processes and leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Centaurepensin is part of the guaianolide sesquiterpene lactone family, which includes compounds like:
- Chlorohyssopifolin B
- Cynaropikrin
- Hydroxyjanerin
- Chlorojanerin
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its two chlorine atoms, which may contribute to its distinct biological properties .
Propiedades
Número CAS |
37006-36-3 |
|---|---|
Fórmula molecular |
C19H24Cl2O7 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C19H24Cl2O7/c1-8-4-11(27-17(24)18(3,25)6-20)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)7-21/h10-15,22,25-26H,1-2,4-7H2,3H3 |
Clave InChI |
NUVAJKJDTZTFLK-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
SMILES canónico |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
Sinónimos |
chlorohyssopifolin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azabicyclo[3.2.1]octane](/img/structure/B1200668.png)













